molecular formula C27H44O3 B1155133 3-Epicabraleahydroxylactone CAS No. 35833-72-8

3-Epicabraleahydroxylactone

Cat. No.: B1155133
CAS No.: 35833-72-8
M. Wt: 416.6 g/mol
InChI Key:
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Description

3-Epicabraleahydroxylactone: is a triterpenoid compound isolated from the nonsaponifiable lipid of the seed oil of the camellia (Camellia japonica L.; Theaceae). It has been identified as (20S)-3beta-hydroxy-25,26,27-trisnordammaran-24,20-olide . This compound has garnered attention due to its potential inhibitory effects on the Epstein-Barr virus and its anti-carcinogenic properties .

Scientific Research Applications

3-Epicabraleahydroxylactone has a wide range of scientific research applications, including:

Safety and Hazards

The safety data sheet for 3-Epicabraleahydroxylactone suggests that it should be handled with care. In case of contact with eyes or skin, it is recommended to flush with plenty of water. If ingested or inhaled, medical attention should be sought immediately .

Biochemical Analysis

Biochemical Properties

3-Epicabraleahydroxylactone plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been shown to bind to antigen receptors on cells, leading to apoptosis . Additionally, this compound can bind with DNA and inhibit protein synthesis . These interactions highlight its potential as an antiviral and anticancer agent.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inducing apoptosis in cancer cells and inhibiting the activation of the Epstein-Barr virus . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, making it a potent inhibitor of viral and cancer cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to antigen receptors on cells, triggering apoptosis . Additionally, it interacts with DNA, inhibiting protein synthesis and thereby preventing the replication of viral and cancer cells . These molecular interactions underscore its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to inhibit the activation of the Epstein-Barr virus and induce apoptosis in cancer cells . At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux and metabolite levels, contributing to its antiviral and anticancer properties . The compound’s interactions with these pathways underscore its potential as a therapeutic agent.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall efficacy and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localizations are crucial for its interactions with biomolecules and its overall therapeutic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Epicabraleahydroxylactone can be isolated from the nonsaponifiable lipid of the seed oil of the camellia through a series of spectroscopic and chemical methods . The detailed synthetic route involves the extraction of the nonsaponifiable lipid, followed by purification and identification using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods: The process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-Epicabraleahydroxylactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 3-Epicabraleahydroxylactone is unique due to its specific structure and potent inhibitory effects on the Epstein-Barr virus. While similar compounds like cabraleahydroxylactone and its acetate derivative share structural similarities, they may differ in their bioactivity and pharmacological properties. For instance, cabraleahydroxylactone acetate has an additional acetyl group, which can influence its solubility and reactivity .

Properties

IUPAC Name

(5S)-5-[(3S,5R,8R,9R,10R,13R,14R,17S)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-methyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-23(2)19-10-15-26(5)20(24(19,3)13-11-21(23)28)8-7-17-18(9-14-25(17,26)4)27(6)16-12-22(29)30-27/h17-21,28H,7-16H2,1-6H3/t17-,18+,19+,20-,21+,24+,25-,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDUWGQSZYSNEY-BWNRNTQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C5(CCC(=O)O5)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)[C@@]5(CCC(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 3-Epicabraleahydroxylactone and where is it found?

A1: this compound (also known as 3-epi-Cabraleahydroxylactone) is a naturally occurring triterpenoid compound. It has been isolated from the seed oil of the camellia plant (Camellia japonica L.) [] and the stem bark of Aglaia species, including Aglaia argentea [] and Aglaia angustifolia [, ].

Q2: What is the molecular structure of this compound?

A2: While the provided abstracts do not explicitly state the molecular formula and weight, the structure of this compound can be deduced from its name and classification as a triterpenoid. Triterpenoids are derived from a 30-carbon precursor. The "hydroxylactone" part of the name indicates the presence of both a hydroxyl group (-OH) and a lactone ring (a cyclic ester) within its structure. Further structural details, including spectroscopic data, would be found in the full research articles.

Q3: Are there other triterpenoids found alongside this compound in the same plant sources?

A4: Yes, several other triterpenoids have been identified in the same plant sources as this compound. For example, in camellia seed oil, researchers also found 3-epicabraleadiol, ocotillol II, ocotillol I, dammarenediol II, (20R)-taraxastane-3beta,20-diol, and lupane-3beta,20-diol []. In Aglaia angustifolia, a seco-apotirucallane-type triterpenoid named angustifolianin, as well as (20S, 24S)-epoxy-dammarane-3β,25-diol and cabralealactone, were found in addition to this compound []. This suggests that these plants may be sources of a diverse range of potentially bioactive triterpenoids.

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